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Compound of Interest

Compound Name: N-(3-butoxyphenyl)acetamide

CAS No.: 55792-53-5

Cat. No.: B181398

Get Quote

Executive Summary
4-Butoxyacetanilide (Para-isomer): A potent analgesic and antipyretic agent. It functions as a

direct lipophilic analog of Phenacetin (4-ethoxyacetanilide) and acts primarily as a prodrug

for Paracetamol (Acetaminophen) via metabolic O-dealkylation. It exhibits high central

nervous system (CNS) penetration due to increased lipophilicity but carries a risk of

methemoglobinemia similar to other aryl ethers.

3-Butoxyacetanilide (Meta-isomer): Pharmacologically inactive or significantly less potent.

The meta-substitution pattern disrupts the electronic conjugation required for the compound's

interaction with the cyclooxygenase (COX) peroxidase site and prevents the metabolic

conversion to a pharmacologically active p-aminophenol derivative.
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Feature 4-Butoxyacetanilide 3-Butoxyacetanilide

Structure Para-substituted (1,4) Meta-substituted (1,3)

Molecular Formula C₁₂H₁₇NO₂ C₁₂H₁₇NO₂

Lipophilicity (LogP) ~2.5 (High CNS permeability) ~2.5 (High CNS permeability)

Electronic Effect
Resonance donor (+M) to

amide nitrogen

Inductive withdrawal (-I), no

resonance to N

Solubility
Low in water; High in organic

solvents

Low in water; High in organic

solvents

Key Analog Phenacetin (Ethoxy homolog)
m-Acetanisidide (Methoxy

homolog)

Analgesic Potency & Mechanism of Action[1][2][3]
[4]
Structure-Activity Relationship (SAR)
The analgesic activity of acetanilide derivatives is strictly governed by the position of the

oxygenated substituent relative to the acetamido group.

The "Para" Rule: Activity requires a substituent in the para (4-) position. This alignment

allows for:

Metabolic Activation: O-dealkylation by CYP450 enzymes to yield Paracetamol (4-

hydroxyacetanilide), the active principle.

Receptor Interaction: The p-aminophenol core fits the peroxidase active site of COX-

1/COX-2 and the cannabinoid binding pocket (for AM404 conversion).

The "Meta" Defect: The 3-butoxy isomer cannot undergo resonance stabilization of the

nitrogen lone pair to the same extent, nor can it be metabolized into a p-aminophenol

derivative. Any phenol produced (3-hydroxyacetanilide) is pharmacologically distinct and

lacks significant analgesic efficacy.
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Comparative Data (Representative)
Assay 4-Butoxyacetanilide 3-Butoxyacetanilide

Mice Writhing Test (ED₅₀) ~25–50 mg/kg (Est. Potent) >200 mg/kg (Weak/Inactive)

Hot Plate Latency Significant increase Minimal/No effect

Anti-inflammatory Activity
Weak (Typical of paracetamol-

like drugs)
Negligible

Metabolic Product Paracetamol (Active) 3-Hydroxyacetanilide (Inactive)

Note: While 4-butoxyacetanilide (often synthesized as n-butoxy or tert-butoxy "Butacetin") is a

known analgesic, the meta-isomer is frequently used as a negative control in SAR studies to

demonstrate the necessity of the para-substitution.

Metabolic Pathways & Activation
The following diagram illustrates why the Para isomer is active (yielding Paracetamol) while the

Meta isomer fails to produce a potent analgesic metabolite.
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Figure 1: Comparative metabolic fate. The 4-isomer converts to the active analgesic

Paracetamol, whereas the 3-isomer yields the inactive 3-hydroxy metabolite.

Experimental Protocols for Validation
To empirically verify the potency difference, the following standardized protocols are

recommended.

Acetic Acid-Induced Writhing Test (Peripheral Analgesia)
Subjects: Male Swiss albino mice (20–25 g), n=6 per group.

Preparation: Suspend test compounds (3-butoxy and 4-butoxy) in 0.5% CMC

(Carboxymethyl cellulose).

Administration: Administer oral doses (e.g., 50 mg/kg) of Test Compound A, Test Compound

B, and Standard (Paracetamol).

Induction: 30 minutes post-drug, inject 0.6% acetic acid (10 mL/kg, i.p.).

Measurement: Count abdominal constrictions ("writhes") for 20 minutes.

Calculation: % Inhibition =

.

Expected Result: 4-Butoxy > 50% inhibition; 3-Butoxy < 10% inhibition.

Hot Plate Test (Central Analgesia)
Apparatus: Eddy’s Hot Plate maintained at 55 ± 0.5°C.

Baseline: Measure baseline latency (paw lick/jump) prior to drug administration. Cut-off time:

15 seconds to prevent tissue damage.

Testing: Measure latency at 30, 60, and 90 minutes post-administration.

Analysis: Compare Mean Latency Time (MLT).
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Expected Result: 4-Butoxy shows prolonged latency (central effect due to high

lipophilicity); 3-Butoxy shows no significant deviation from vehicle control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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